N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and subsequent coupling to form the desired compound. Key steps may include:
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Furan Synthesis: Furans can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling Reactions: The thiophene and furan derivatives are then coupled using appropriate reagents and conditions to form the intermediate compound.
Oxolane Ring Formation: The final step involves the formation of the oxolane ring through cyclization reactions, often using acid or base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s electronic properties may make it suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Furan Derivatives: Compounds such as furfural and furosemide, which contain furan rings, are used in different industrial and medicinal applications.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide is unique due to its combination of thiophene, furan, and oxolane rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H17NO4S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxolane-3-carboxamide |
InChI |
InChI=1S/C15H17NO4S/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-13(20-12)14-2-1-7-21-14/h1-4,7,10-11,17H,5-6,8-9H2,(H,16,18) |
InChI Key |
PBTIDBQVFRZLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Origin of Product |
United States |
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